Lsd1-IN-34

LSD1 inhibition Biochemical potency Epigenetics

Lsd1-IN-34 (Compound 7d, CAS 3048029-74-6) is a tranylcypromine (TCP)-based, orally active inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidase A (MAO-A), developed through systematic structure-activity relationship optimization at Zhengzhou University. It exhibits an IC50 of 4.51 nM against LSD1 and 18.46 nM against MAO-A, with pronounced selectivity over MAO-B (IC50 = 8481.67 nM), yielding a distinctive dual inhibition profile that contrasts with the high LSD1 mono-selectivity of clinical candidates such as ORY-1001 and GSK-2879552.

Molecular Formula C19H17ClF2N4O2
Molecular Weight 406.8 g/mol
Cat. No. B15620275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-34
Molecular FormulaC19H17ClF2N4O2
Molecular Weight406.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H16F2N4O2.ClH/c20-15-3-1-11(5-16(15)21)14-7-17(14)22-8-12-9-25(24-23-12)13-2-4-18-19(6-13)27-10-26-18;/h1-6,9,14,17,22H,7-8,10H2;1H/t14-,17+;/m0./s1
InChIKeyYILMBCAVVIBYJY-SQQLFYIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lsd1-IN-34: A Selective, Orally Active LSD1/MAO-A Dual Inhibitor for Cardiovascular Research Applications


Lsd1-IN-34 (Compound 7d, CAS 3048029-74-6) is a tranylcypromine (TCP)-based, orally active inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidase A (MAO-A), developed through systematic structure-activity relationship optimization at Zhengzhou University [1]. It exhibits an IC50 of 4.51 nM against LSD1 and 18.46 nM against MAO-A, with pronounced selectivity over MAO-B (IC50 = 8481.67 nM), yielding a distinctive dual inhibition profile that contrasts with the high LSD1 mono-selectivity of clinical candidates such as ORY-1001 and GSK-2879552 . The compound demonstrates favorable oral pharmacokinetics (F = 77.61% in rats), in vivo efficacy in a transverse aortic constriction (TAC)-induced heart failure mouse model, and a mechanism linked to TGFβ/Smad pathway suppression [1].

Why Lsd1-IN-34 Cannot Be Replaced by Other LSD1 Inhibitors in Cardiovascular Research


LSD1 inhibitors are not interchangeable tool compounds. Clinical-stage candidates such as ORY-1001 (iadademstat), GSK-2879552, and bomedemstat have been optimized for oncology or hematology indications with stringent selectivity for LSD1 over MAO enzymes (>1000-fold) to minimize off-target serotonergic effects [1]. Lsd1-IN-34, by contrast, was purposefully designed and optimized for cardiovascular disease, exhibiting a distinct dual LSD1/MAO-A inhibition profile (LSD1 IC50 = 4.51 nM, MAO-A IC50 = 18.46 nM) that may be mechanistically advantageous in heart failure where MAO-A activity contributes to oxidative stress and cardiac remodeling [2]. Furthermore, its demonstrated oral bioavailability of 77.61% and in vivo proof-of-concept in a pressure-overload heart failure model represent quantifiable performance benchmarks that generic LSD1 inhibitors have not been evaluated against [2]. Simply substituting Lsd1-IN-34 with another LSD1 inhibitor lacking matched selectivity, PK, and disease-model validation would undermine experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for Lsd1-IN-34 Against Closest LSD1 Inhibitor Comparators


LSD1 Inhibitory Potency: Lsd1-IN-34 Is 3.5- to 4.4-Fold More Potent Than ORY-1001, GSK-LSD1, and OG-L002 in Biochemical Assays

Lsd1-IN-34 inhibits LSD1 with an IC50 of 4.51 nM . In comparison, the clinical candidate ORY-1001 (iadademstat) exhibits an IC50 of approximately 18 nM , the widely used tool compound GSK-LSD1 shows an IC50 of 16 nM , and OG-L002 has an IC50 of 20 nM . This represents an approximately 3.5- to 4.4-fold improvement in biochemical potency. Note: T-3775440 has a reported IC50 of 2.1 nM ; however, Lsd1-IN-34's differentiated selectivity profile and cardiovascular disease validation (see additional evidence items) distinguish it further. All IC50 values were obtained from cell-free biochemical assays; direct head-to-head studies have not been reported.

LSD1 inhibition Biochemical potency Epigenetics

MAO-B Selectivity: Lsd1-IN-34 Exhibits ~1880-Fold Selectivity Over MAO-B, Versus Only 36-Fold for OG-L002

Lsd1-IN-34 demonstrates an MAO-B IC50 of 8481.67 nM, yielding an approximately 1880-fold selectivity window over LSD1 (IC50 4.51 nM) . In contrast, the commonly used tool compound OG-L002 exhibits only 36-fold selectivity over MAO-B (MAO-B IC50 = 720 nM at 36× LSD1 IC50 of 20 nM) . GSK-LSD1 reports >1000-fold selectivity over MAO-B , but the exact IC50 value is not publicly disclosed, making quantitative comparison imprecise. Lsd1-IN-34's ~1880-fold MAO-B selectivity is approximately 52 times greater than OG-L002's 36-fold window. This level of MAO-B discrimination is critical for avoiding confounding effects on dopamine metabolism in preclinical models.

MAO-B selectivity Off-target profiling Safety pharmacology

Dual LSD1/MAO-A Inhibition: Lsd1-IN-34's ~4.1-Fold Co-Inhibition Contrasts With >5555-Fold Selectivity of ORY-1001, Defining a Distinct Pharmacological Profile for Cardiovascular Applications

Lsd1-IN-34 inhibits MAO-A with an IC50 of 18.46 nM, yielding only ~4.1-fold selectivity versus its LSD1 IC50 of 4.51 nM . In stark contrast, ORY-1001 (iadademstat) exhibits minimal MAO-A inhibition (IC50 >100 µM, or >5555-fold selectivity over its LSD1 IC50 of ~18 nM) . Bomedemstat similarly reports >2500-fold selectivity for LSD1 over MAO-A [1]. This nearly three-orders-of-magnitude difference in MAO-A engagement defines fundamentally distinct pharmacological profiles. In the heart failure context, MAO-A inhibition is independently associated with reduced oxidative stress, attenuated cardiomyocyte apoptosis, and decreased cardiac fibrosis [2], suggesting that Lsd1-IN-34's dual LSD1/MAO-A pharmacology may confer mechanistic advantages specifically in cardiovascular indications where highly selective LSD1 inhibitors would lack this ancillary activity.

MAO-A co-inhibition Dual pharmacology Cardiovascular epigenetics

Oral Bioavailability: Lsd1-IN-34 Achieves F = 77.61% in Rats, a Quantitatively Reported Value Exceeding That Typically Disclosed for Comparator LSD1 Inhibitors

Lsd1-IN-34 demonstrates an oral bioavailability (F) of 77.61% in rats [1], a parameter explicitly reported in the primary research article. Among comparator LSD1 inhibitors, quantitative oral bioavailability values in preclinical species are rarely disclosed in the public domain: ORY-1001 is described as having 'excellent oral bioavailability' without a specific F% value ; GSK-2879552 is characterized as 'orally bioavailable' but its rat F% is not publicly reported ; bomedemstat PK parameters have been partially disclosed (plasma concentration of 3.76 µM at 15 mg/kg) but without an explicit F% . The availability of a precise, published bioavailability value for Lsd1-IN-34 enables accurate dose calculations for in vivo studies, reducing formulation trial-and-error that would be necessary when using inhibitors without quantified oral exposure.

Oral bioavailability Pharmacokinetics In vivo dosing

In Vivo Disease-Model Validation: Lsd1-IN-34 Is the Only LSD1 Inhibitor With Published Efficacy in a TAC-Induced Pressure-Overload Heart Failure Mouse Model

Lsd1-IN-34 (compound 7d) was evaluated in a transverse aortic constriction (TAC)-induced cardiac remodeling and heart failure mouse model, where oral administration reduced pathological myocardial remodeling and improved heart failure outcomes [1]. The mechanism was attributed to LSD1 inhibition-induced suppression of the TGFβ/Smad signaling pathway [1]. This represents a unique disease-model validation within the LSD1 inhibitor landscape. Clinical-stage LSD1 inhibitors have been developed exclusively for oncology indications (ORY-1001 for acute myeloid leukemia, GSK-2879552 for small cell lung cancer, bomedemstat for myeloproliferative neoplasms, CC-90011 for solid tumors) or CNS disorders (TAK-418 for Kabuki syndrome, vafidemstat for neuropsychiatric conditions) [2]. No other LSD1 inhibitor—tool compound or clinical candidate—has published efficacy data in a pressure-overload heart failure model. Notably, one study reported that the LSD1 inhibitor OG-L002 could induce cardiac hypertrophy rather than ameliorate it, further underscoring that LSD1 inhibitors are not interchangeable in cardiovascular contexts [3].

Heart failure Pressure overload Cardiac remodeling In vivo efficacy

Cellular Safety Window: Lsd1-IN-34 Shows No Significant Toxicity at 20 µM in Neonatal Rat Cardiac Fibroblasts, a >4400-Fold Window Over Its LSD1 IC50

In neonatal rat cardiac fibroblast (NRCF) assays, Lsd1-IN-34 exhibited no significant toxicity at concentrations up to 20 µM [1]. This represents a >4,400-fold window over its LSD1 biochemical IC50 of 4.51 nM (20,000 nM / 4.51 nM), and a >1,000-fold window over its MAO-A IC50 of 18.46 nM. While direct comparator cytotoxicity data for other LSD1 inhibitors in NRCFs are not publicly available, this safety window is reported in the primary publication as a key characterization parameter [1]. The observation is particularly relevant given that cardiac fibroblasts are the target cell population for the compound's intended antifibrotic application in heart failure, and that many TCP-based LSD1 inhibitors carry structural alerts associated with cellular toxicity at higher concentrations.

Cytotoxicity Safety margin Cardiac fibroblasts

Optimal Research and Procurement Scenarios for Lsd1-IN-34 Based on Verified Differentiation Evidence


Preclinical Heart Failure Research Requiring Orally Active LSD1 Modulation With In Vivo Validation

Investigators studying pressure overload-induced heart failure, cardiac fibrosis, or pathological myocardial remodeling should prioritize Lsd1-IN-34 as their LSD1-modulating tool compound. As the only LSD1 inhibitor with published efficacy in a TAC-induced heart failure mouse model and a quantified oral bioavailability of 77.61%, Lsd1-IN-34 eliminates the uncertainty of whether LSD1 inhibition translates to in vivo cardiovascular benefit—a question that remains unanswered for all other LSD1 inhibitors [1]. The compound's dual LSD1/MAO-A inhibition profile further aligns with the known role of MAO-A in cardiac oxidative stress, providing mechanistic complementarity unavailable with highly LSD1-selective alternatives such as ORY-1001 or GSK-LSD1 .

TGFβ/Smad Pathway-Focused Epigenetic Studies in Cardiac Fibroblast Biology

For researchers investigating the intersection of epigenetic regulation and TGFβ/Smad signaling in fibroblast activation and organ fibrosis, Lsd1-IN-34 provides a uniquely characterized chemical probe. The compound has been specifically shown to suppress TGFβ/Smad signaling downstream of LSD1 inhibition in cardiac fibroblasts, and to block Ang II-induced NRCF activation without cytotoxicity at concentrations up to 20 µM [1]. While other LSD1 inhibitors modulate TGFβ pathway components in cancer contexts, Lsd1-IN-34 is the only LSD1 inhibitor whose TGFβ/Smad-modulating activity has been causally linked to improved outcomes in a cardiac fibrosis and heart failure model [1].

Pharmacological Studies Requiring Precisely Defined Oral Pharmacokinetics in Rodent Models

Laboratories designing oral dosing regimens for LSD1-targeted rodent studies benefit from Lsd1-IN-34's explicitly reported oral bioavailability of 77.61%, a quantitative PK parameter rarely disclosed for comparator LSD1 inhibitors [1]. Unlike ORY-1001, GSK-2879552, or bomedemstat—whose oral bioavailability is described only qualitatively or partially in the public domain—Lsd1-IN-34's F% enables accurate calculation of oral doses needed to achieve target plasma exposures, reducing the experimental burden of pilot PK studies and improving reproducibility across independent laboratories .

Comparative LSD1 Inhibitor Selectivity Profiling in Non-Oncology Disease Models

For research programs benchmarking LSD1 inhibitor pharmacology outside oncology, Lsd1-IN-34 serves as the reference compound for the 'dual LSD1/MAO-A inhibitor' subclass. Its ~4.1-fold LSD1/MAO-A selectivity ratio and ~1,880-fold MAO-B selectivity provide a quantitatively defined selectivity fingerprint that can be contrasted with the ultra-selective profiles of ORY-1001 (>5,555-fold) and GSK-LSD1 (>1,000-fold), or the poorly MAO-B-selective OG-L002 (36-fold) [1]. This makes Lsd1-IN-34 an essential comparator arm in any study seeking to disentangle the pharmacological consequences of LSD1 mono-inhibition versus combined LSD1/MAO-A inhibition in disease-relevant phenotypes [2].

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